molecular formula C20H20N2O3S B3001136 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448069-49-5

2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B3001136
CAS RN: 1448069-49-5
M. Wt: 368.45
InChI Key: HGMAELQUIJQFDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of antipyrine derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, demonstrates the use of halogenation and the significance of X-ray structure characterization in confirming the molecular structure of synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and computational methods. X-ray diffraction studies provide insights into the crystalline structure of these compounds, as seen in the analysis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide and 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . Density functional theory (DFT) calculations complement these studies by predicting the molecular geometry and vibrational frequencies, which often show strong agreement with experimental data . Additionally, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established through X-ray diffraction, further demonstrating the utility of this technique in molecular structure analysis .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through various computational methods, such as the analysis of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help in understanding the chemical reactivity of the molecules and their potential interactions with biological targets. For example, the antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, which provide insights into their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their thermal stability and electronic properties, can be characterized using spectroscopic techniques and thermal analysis. For instance, the thermal gravimetric analysis (TGA) of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide provides information on their thermal decomposition patterns . The electronic properties, including HOMO and LUMO energies, can be calculated using DFT, which also allows for the estimation of properties like dipole moments and band gap energies .

Mechanism of Action

properties

IUPAC Name

2-[4-(3-phenylsulfanylpropanoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-14-7-6-13-22-19(23)12-15-26-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMAELQUIJQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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